Cas no 2171226-99-4 (2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid is a specialized amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropylmethyl group and an Fmoc-protected amine, offering selective deprotection compatibility in solid-phase peptide synthesis (SPPS). The stereochemically defined (3S)-configuration ensures precise chiral control, while the carboxylic acid moiety facilitates coupling reactions. This compound is particularly valuable for introducing constrained cyclic motifs into peptide backbones, enhancing conformational stability. Its optimized solubility in common organic solvents (e.g., DMF, DCM) ensures efficient handling in automated synthesis platforms. The Fmoc group provides orthogonal protection that is cleavable under mild basic conditions, making it suitable for sensitive peptide sequences.
2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid structure
2171226-99-4 structure
Product name:2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
CAS No:2171226-99-4
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:6128247
PubChem ID:165822770

2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
    • EN300-1576797
    • 2171226-99-4
    • 2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
    • インチ: 1S/C25H28N2O5/c1-16(12-23(28)27(14-24(29)30)13-17-10-11-17)26-25(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22H,10-15H2,1H3,(H,26,31)(H,29,30)/t16-/m0/s1
    • InChIKey: MJADEUSSOXBPDZ-INIZCTEOSA-N
    • SMILES: O=C(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 672
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 95.9Ų

2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1576797-5.0g
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
5g
$9769.0 2023-06-04
Enamine
EN300-1576797-500mg
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
500mg
$3233.0 2023-09-24
Enamine
EN300-1576797-250mg
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
250mg
$3099.0 2023-09-24
Enamine
EN300-1576797-0.5g
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
0.5g
$3233.0 2023-06-04
Enamine
EN300-1576797-1.0g
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
1g
$3368.0 2023-06-04
Enamine
EN300-1576797-10000mg
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
10000mg
$14487.0 2023-09-24
Enamine
EN300-1576797-5000mg
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
5000mg
$9769.0 2023-09-24
Enamine
EN300-1576797-50mg
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
50mg
$2829.0 2023-09-24
Enamine
EN300-1576797-2500mg
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
2500mg
$6602.0 2023-09-24
Enamine
EN300-1576797-0.1g
2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171226-99-4
0.1g
$2963.0 2023-06-04

2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 関連文献

2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acidに関する追加情報

Introduction to 2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic Acid (CAS No. 2171226-99-4)

2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid, identified by its CAS number 2171226-99-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex stereochemistry and functional groups, which make it a promising candidate for various therapeutic applications. The intricate structure of this molecule, featuring a chiral center at the (3S) position and multiple protective groups, underscores its potential in drug design and development.

The fluorenylmethoxycarbonyl (Fmoc) group in the molecular structure serves as an important protecting group for amino acids, commonly used in solid-phase peptide synthesis. This modification enhances the stability of the compound during synthetic processes while allowing for selective deprotection at later stages. The presence of a cyclopropylmethyl side chain introduces rigidity to the molecule, which can influence its binding affinity and pharmacokinetic properties. Such structural features are often strategically incorporated to optimize interactions with biological targets, making this compound a valuable asset in medicinal chemistry.

In recent years, there has been growing interest in developing novel molecules with enhanced selectivity and efficacy for treating various diseases. The (3S)-configuration of this compound is particularly noteworthy, as stereochemistry plays a crucial role in determining the biological activity of many pharmaceuticals. Studies have shown that enantiomeric purity significantly impacts the pharmacological profile of drug candidates, with one enantiomer often exhibiting desirable therapeutic effects while the other may be inactive or even harmful. The precise stereochemical control achieved in the synthesis of 2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid positions it as a promising lead compound for further investigation.

The Fmoc-amino acid derivative nature of this compound suggests its utility in peptide-based drug development. Peptides have emerged as a major class of therapeutics due to their high specificity and low toxicity profiles. However, their clinical application is often limited by challenges such as poor bioavailability and rapid degradation in vivo. Strategies to overcome these limitations include conjugation with stabilizing moieties or incorporating non-natural amino acids that enhance stability and pharmacokinetics. The structural motifs present in 2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid make it an intriguing candidate for such modifications.

Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules with biological targets with remarkable accuracy. The complex architecture of this compound, including the fluorene moiety, provides multiple interaction points with potential protein targets. Fluorene derivatives are known for their ability to engage hydrophobic pockets and aromatic residues in proteins, which can be exploited to design highly specific inhibitors or modulators. The incorporation of such structural elements into drug candidates has been demonstrated to improve binding affinity and selectivity.

The cyclopropylmethyl group not only contributes to the rigidity of the molecule but also introduces steric hindrance that can fine-tune interactions with biological targets. This feature is particularly valuable in designing molecules that exhibit high specificity for certain enzymes or receptors while minimizing off-target effects. In drug discovery pipelines, compounds with such tailored properties are often prioritized for further optimization due to their potential to reduce side effects and improve therapeutic outcomes.

Recent studies have highlighted the importance of integrating structural diversity into drug design efforts. By combining different functional groups and structural motifs, researchers can explore a vast chemical space and identify novel molecular architectures with improved pharmacological properties. The complexity of 2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid makes it an excellent candidate for such exploratory approaches. Its multifaceted structure provides opportunities to modulate multiple aspects of drug-like properties simultaneously, including solubility, metabolic stability, and binding affinity.

In conclusion, 2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid (CAS No. 2171226-99-4) represents a significant advancement in pharmaceutical chemistry due to its intricate structure and functional diversity. Its unique combination of stereochemical features, protective groups, and structural motifs positions it as a versatile tool for drug discovery and development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in designing next-generation therapeutics with improved efficacy and safety profiles.

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